Ethyl 3,4,5-trifluorobenzoate

Medicinal Chemistry ADME Physicochemical Profiling

Ethyl 3,4,5-trifluorobenzoate (CAS 495405-09-9, C₉H₇F₃O₂, MW 204.15) is a fluorinated aromatic ester building block characterized by three fluorine substituents occupying the 3, 4, and 5 positions of the benzoate ring. This specific vicinal trifluorination pattern confers a unique electron-deficient aromatic system with distinctive reactivity toward nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Molecular Formula C9H7F3O2
Molecular Weight 204.15
CAS No. 495405-09-9
Cat. No. B3029029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4,5-trifluorobenzoate
CAS495405-09-9
Molecular FormulaC9H7F3O2
Molecular Weight204.15
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3
InChIKeyUWHPRVLGRIWCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4,5-Trifluorobenzoate (495405-09-9): Procurement-Grade Properties and Structural Characterization


Ethyl 3,4,5-trifluorobenzoate (CAS 495405-09-9, C₉H₇F₃O₂, MW 204.15) is a fluorinated aromatic ester building block characterized by three fluorine substituents occupying the 3, 4, and 5 positions of the benzoate ring . This specific vicinal trifluorination pattern confers a unique electron-deficient aromatic system with distinctive reactivity toward nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The compound is commercially available as a colorless liquid with standard purity specifications of ≥97% (GC/HPLC), and is typically stored under refrigerated conditions (2–8°C) to maintain stability .

Why Ethyl 3,4,5-Trifluorobenzoate (495405-09-9) Cannot Be Casually Substituted with Other Trifluorobenzoate Isomers


The simple premise that 'any trifluorobenzoate ester will suffice' fails under experimental scrutiny due to the pronounced regioisomer-dependent physicochemical and reactivity profiles inherent to fluorinated aromatics. Even among isomers sharing the identical C₉H₇F₃O₂ molecular formula and molecular weight (204.15), the spatial arrangement of fluorine atoms dictates profoundly divergent electron density distributions, dipole moments, and steric accessibility [1]. These electronic perturbations translate directly into measurable differences in nucleophilic aromatic substitution regioselectivity, cross-coupling reaction yields, and chromatographic retention behavior [2]. Consequently, protocols optimized for the 3,4,5-substitution pattern cannot be reliably executed with the 2,4,5- or 2,3,6- isomers without extensive re-validation of reaction conditions, purification parameters, and analytical reference standards [3].

Quantitative Differentiation Evidence for Ethyl 3,4,5-Trifluorobenzoate (495405-09-9) Against Closest Analogs


Comparative Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) of Trifluorobenzoate Ethyl Ester Regioisomers

The 3,4,5-trifluoro substitution pattern imparts a measurable increase in lipophilicity relative to other regioisomers. The consensus Log Pₒ/𝓌 value for ethyl 3,4,5-trifluorobenzoate is calculated at 2.95, which is higher than the LogP value of 2.28 reported for ethyl 2,4,5-trifluorobenzoate [1]. Concurrently, the topological polar surface area (TPSA) is 26.3 Ų, a parameter that influences membrane permeability and oral bioavailability predictions . These differential physicochemical parameters underscore why substituting the 3,4,5-isomer for the 2,4,5-isomer in a lead optimization series would alter predicted ADME properties and potentially confound structure-activity relationship interpretations.

Medicinal Chemistry ADME Physicochemical Profiling

Regioselective Nucleophilic Aromatic Substitution (SNAr) Accessibility Dictated by Fluorination Pattern

The 3,4,5-trifluorination pattern generates a symmetric, highly electron-deficient aromatic ring where the 2- and 6-positions are chemically equivalent and activated for nucleophilic attack. In contrast, the asymmetric 2,4,5-trifluorobenzoate (CAS 351354-41-1) exhibits regioselective substitution at the 4-position under nucleophilic conditions, yielding 2,5-difluoro products [1][2]. The symmetric electronic environment of the 3,4,5-isomer facilitates predictable, high-yielding sequential substitutions without the positional ambiguity that complicates reactions with the 2,4,5-isomer . Patent literature explicitly distinguishes these substitution patterns as requiring different synthetic strategies for the preparation of quinolone antibacterial intermediates [3].

Synthetic Methodology Fluorine Chemistry Reaction Optimization

Analytical Reference Standard Purity and Quality Control Documentation for Procurement Confidence

Procurement decisions for research chemicals hinge on verifiable purity and the availability of batch-specific analytical data. Reputable vendors of ethyl 3,4,5-trifluorobenzoate (CAS 495405-09-9) provide standard purity of ≥97% (GC/HPLC) and offer batch-specific certificates of analysis including NMR, HPLC, and GC traces . In comparison, the 2,4,5-isomer (CAS 351354-41-1) is listed with a typical purity specification of ≥98% (Min, GC) but frequently lacks accompanying spectral documentation for individual lots [1]. The availability of comprehensive QC documentation for the 3,4,5-isomer reduces the risk of introducing unidentified impurities into sensitive catalytic cycles or biological assays, directly impacting experimental reproducibility .

Quality Assurance Analytical Chemistry Procurement Specifications

Direct Industrial Relevance in Quinolone Antibacterial Intermediate Synthesis

Trifluoro-substituted benzoic acid esters serve as key intermediates in the synthesis of quinolone carboxylic acid antibacterials and antiviral agents [1]. Patent literature explicitly identifies 2,3,4-trifluoro-5-substituted benzoates and 2,4,5-trifluoro-3-substituted benzoates as distinct classes requiring dedicated synthetic processes [2]. The 3,4,5-trifluorobenzoate scaffold, upon hydrolysis to the corresponding acid, provides a versatile platform for further functionalization via esterification, amidation, and cross-coupling reactions essential for constructing pharmacologically relevant quinolone cores . While both the 3,4,5- and 2,4,5- isomers have industrial relevance, the 3,4,5-pattern is specifically cited as a precursor to 2,3,4-trifluoro-5-trifluoromethylbenzoic acid derivatives, which are critical building blocks for fluoroquinolone antibiotics [3].

Pharmaceutical Intermediates Patent Analysis Industrial Chemistry

Targeted Application Scenarios for Ethyl 3,4,5-Trifluorobenzoate (495405-09-9) Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Predictable Physicochemical Properties

In a lead optimization campaign where lipophilicity and polar surface area are critical for balancing potency with favorable ADME properties, ethyl 3,4,5-trifluorobenzoate (LogP ≈ 2.95, TPSA = 26.3 Ų) provides a quantifiably distinct starting point compared to the less lipophilic 2,4,5-isomer (LogP ≈ 2.28) . This difference, approximately 0.67 LogP units, can influence membrane permeability and metabolic stability in a measurable way. Researchers constructing focused libraries of fluorinated benzoate derivatives should select this isomer when increased lipophilicity is desirable for target engagement or blood-brain barrier penetration [1].

Synthesis of Symmetrically Functionalized Difluoroarenes via Sequential SNAr Chemistry

The symmetric 3,4,5-trifluorination pattern activates the chemically equivalent C2 and C6 positions for sequential nucleophilic aromatic substitution . This regiochemical predictability is valuable for synthesizing symmetrically substituted difluoro- or monofluoro-benzoate derivatives with defined substitution vectors. In contrast, the asymmetric 2,4,5-isomer directs nucleophiles to the C4 position, generating a different substitution outcome [2]. Synthetic chemists requiring two identical functional groups introduced at the ortho-positions relative to the ester should procure the 3,4,5-isomer to leverage this symmetric activation.

Industrial Production of 5-Substituted Quinolone Antibacterial Precursors

Patented synthetic routes to fluoroquinolone antibiotics explicitly utilize 2,3,4-trifluoro-5-substituted benzoic acid derivatives, which are accessible from the 3,4,5-trifluorobenzoate scaffold via ester hydrolysis and subsequent functionalization [3][4]. This application scenario is particularly relevant for process chemists and CROs engaged in the scale-up of antibacterial intermediates. The 3,4,5-isomer is the required starting material for this specific subclass of quinolone precursors, and substitution with the 2,4,5-isomer would direct the synthesis toward a different family of 3-substituted analogs, which may not exhibit the desired antibacterial spectrum [5].

Analytical Method Development and Reference Standard Qualification

For analytical chemistry groups developing HPLC or GC methods for fluorinated aromatic compounds, ethyl 3,4,5-trifluorobenzoate serves as a well-characterized reference standard with defined purity (≥97%) and available batch-specific QC documentation including NMR, HPLC, and GC traces . Its unique retention time, dictated by the specific fluorine substitution pattern, allows it to be distinguished from other trifluorobenzoate isomers in complex reaction mixtures. This traceability and documented purity reduce the risk of misidentification or impurity-related assay interference compared to less rigorously characterized isomers [6].

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